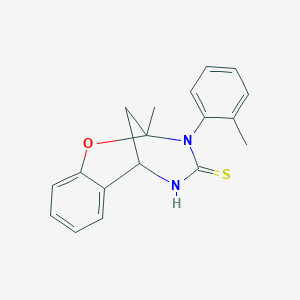

2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Descripción

This compound belongs to the benzoxadiazocine-thione family, characterized by a fused tricyclic core containing oxygen, nitrogen, and sulfur heteroatoms. The structure includes a 2-methylphenyl substituent at position 3 and a methyl group at position 2 of the diazocine ring. Crystallographic tools like SHELXL and OLEX2 are critical for resolving its complex stereochemistry, particularly the methano-bridge conformation.

Propiedades

IUPAC Name |

9-methyl-10-(2-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12-7-3-5-9-15(12)20-17(22)19-14-11-18(20,2)21-16-10-6-4-8-13(14)16/h3-10,14H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXKSVYWVVYUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=S)NC3CC2(OC4=CC=CC=C34)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound 2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.45 g/mol. The structure features a complex arrangement that includes a thione functional group, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxadiazocine derivatives. For instance, compounds within this class have shown moderate cytotoxicity against various cancer cell lines. In one study, the compound was tested against human breast carcinoma (MCF-7), human non-small cell lung carcinoma (H460), and human astrocytoma (SF268) cell lines. The IC50 values reported were 7.3 µM for MCF-7, 6.6 µM for H460, and 8.1 µM for SF268, indicating moderate efficacy compared to standard anticancer agents like camptothecin .

The proposed mechanisms by which benzoxadiazocines exert their anticancer effects include:

- Inhibition of Prostaglandin Biosynthesis : Some derivatives have been shown to inhibit enzymes involved in prostaglandin synthesis, which are implicated in cancer progression and inflammation .

- Phospholipase A2 Inhibition : This activity may contribute to anti-inflammatory effects that can indirectly affect tumor growth .

Other Biological Activities

Beyond anticancer properties, benzoxadiazocines have also been investigated for additional biological activities:

- Antimicrobial Activity : Certain derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for further pharmacological exploration.

- Anti-inflammatory Effects : The ability to inhibit inflammatory pathways suggests potential applications in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of benzoxadiazocine derivatives revealed that structural modifications significantly impact their biological activity. The compound's thione group was crucial for its cytotoxic effects against cancer cell lines .

Table 1: Cytotoxicity Data of Benzoxadiazocine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 7.3 |

| Compound B | H460 | 6.6 |

| Compound C | SF268 | 8.1 |

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanisms behind the anticancer effects of these compounds. It was found that the presence of specific substituents on the benzene rings influenced both the binding affinity to target proteins and the overall biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aromatic ring, heteroatom positioning, and alkyl/alkoxy modifications. These variations significantly influence physicochemical properties and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

*Exact formula inferred from analogs. †Estimated based on structural analogs. ‡Predicted using similar compounds (e.g., reports logP = 3.39 for a methoxyethyl analog).

Substituent Effects on Properties

- Lipophilicity (logP): Ethoxy/methoxy groups reduce logP slightly (e.g., 3.39 for sc-492059 vs. ~3.8 for chlorophenyl derivatives ).

Polar Surface Area (PSA):

- Stereochemical Complexity: Methano-bridge stereochemistry (e.g., cis/trans isomerism) is common in this family, resolved via X-ray crystallography using SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.